molecular formula C10H10N2O3 B11794903 5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid

5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid

Cat. No.: B11794903
M. Wt: 206.20 g/mol
InChI Key: JAZNGEDSXHLHTD-UHFFFAOYSA-N
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Description

5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that features both pyrazole and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and furan moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines. This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation and the use of readily available starting materials suggest that scalable production is feasible.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The pyrazole ring can be reduced to form different derivatives.

    Substitution: Both the pyrazole and furan rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antiviral studies, it has been shown to inhibit the main protease of SARS-CoV-2 by binding to its active site. This binding disrupts the protease’s function, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Dimethyl-1H-pyrazol-5-yl)sulfamoyl]furan-2-carboxylic acid
  • 3-Methyl-1H-pyrazol-5-yl derivatives

Uniqueness

5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid is unique due to the combination of pyrazole and furan rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential biological activity compared to similar compounds .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-(2,5-dimethylpyrazol-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-6-5-7(12(2)11-6)8-3-4-9(15-8)10(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

JAZNGEDSXHLHTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=CC=C(O2)C(=O)O)C

Origin of Product

United States

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